8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound that features a unique tricyclic structure with multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including nitration, reduction, cyclization, and functional group modifications. The reaction conditions may vary, but common conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups (if present in intermediates) or other reducible functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors. The presence of fluorine and methoxy groups can enhance the compound’s bioactivity and metabolic stability.
Industry
In the materials science industry, such compounds may be used in the development of advanced materials, including polymers and nanomaterials, due to their unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: shares similarities with other tricyclic compounds that contain multiple nitrogen atoms and aromatic rings.
8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a chlorine atom instead of fluorine.
8-(2-fluorophenyl)-10-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H14FN7O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-11-6-4-5-10(9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-7-2-3-8-13(12)20/h2-9,17H,1H3,(H,23,28)(H,21,24,26) |
InChI Key |
DACUJKWSTFCTBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5F |
Origin of Product |
United States |
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